![molecular formula C26H24N4O2S B2740210 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one CAS No. 1017500-28-5](/img/structure/B2740210.png)
1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one is a synthetic compound with a unique structure that integrates several aromatic and heterocyclic rings
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps. Starting with the formation of a pyrazole ring, the process involves the cyclization of a hydrazine derivative with a 1,3-diketone under acidic conditions. Subsequent steps incorporate the phenyl and methoxyphenyl groups, with the final incorporation of a thiophene ring.
Industrial Production Methods: : For industrial-scale production, optimization of reaction conditions is crucial. This might involve catalytic methods, such as using Lewis acids or bases to speed up reactions, and continuous flow reactors to increase yield and purity while reducing reaction times and costs.
化学反応の分析
Types of Reactions: : 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one can undergo various chemical reactions including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group using reagents like chromium trioxide (CrO3). Reduction : The ketone group can be reduced to an alcohol using hydrogenation in the presence of a palladium catalyst. Substitution : Aromatic substitutions can be achieved using electrophilic or nucleophilic reagents depending on the position of the substituent groups.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC).
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminium hydride (LiAlH4).
Substitution: : Nitration using nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like AlCl3.
Major Products: : The major products formed depend on the type of reaction but could include hydroxylated, reduced, or substituted derivatives of the parent compound.
科学的研究の応用
This compound has various applications in research:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: : Could be used in the development of new materials with specific electronic or optical properties.
作用機序
The compound’s mechanism of action is primarily through its interactions with biological targets such as enzymes or receptors. The methoxy and phenyl groups can participate in π-π interactions, while the pyrazole rings can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors and altering biological pathways.
類似化合物との比較
When compared to other bipyrazole derivatives, 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one stands out due to its incorporation of both a thiophene ring and a methoxyphenyl group
Similar Compounds
1-phenyl-3,4-dihydro-3,4'-bipyrazole
1-(4-methoxyphenyl)-3,4-dihydro-3,4'-bipyrazole
1-(thiophen-2-yl)-3,4-dihydro-3,4'-bipyrazole
In essence, this compound is a versatile compound with diverse applications spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it an exciting subject for ongoing research and development.
特性
IUPAC Name |
1-[3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-3-25(31)30-23(16-22(27-30)24-10-7-15-33-24)21-17-29(19-8-5-4-6-9-19)28-26(21)18-11-13-20(32-2)14-12-18/h4-15,17,23H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBAAYKOHICXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
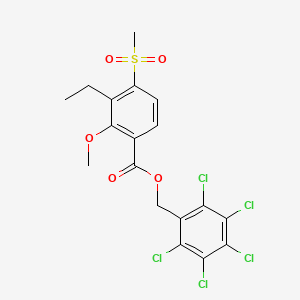
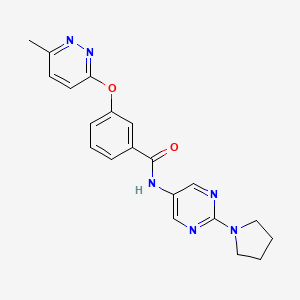
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)
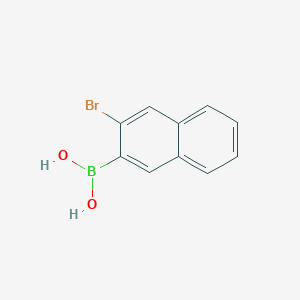
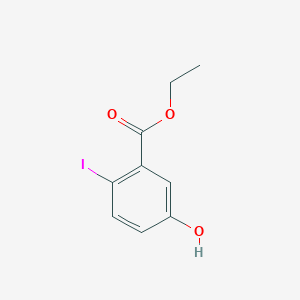
![N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2740135.png)

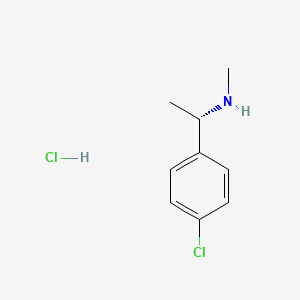
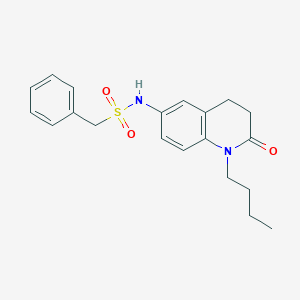
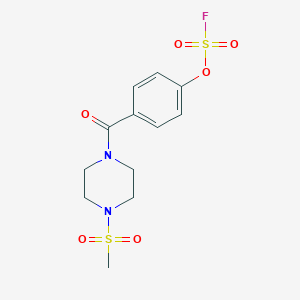
![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)
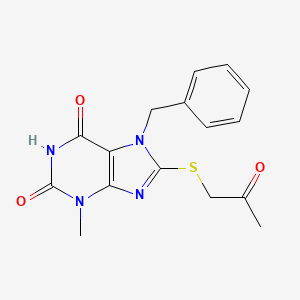
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2740149.png)
![2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2740150.png)
